2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Description
2-[(5Z)-5-[(2-Fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a thiazolidinone derivative characterized by a Z-configuration at the 5-position benzylidene group and a butanoic acid substituent at the 3-position of the thiazolidinone core. The 2-fluorophenyl group at the 5-position introduces steric and electronic effects that modulate its biological and physicochemical properties. Thiazolidinones are known for diverse pharmacological activities, including antimicrobial, anticancer, and antidiabetic effects .
Properties
IUPAC Name |
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S2/c1-2-10(13(18)19)16-12(17)11(21-14(16)20)7-8-5-3-4-6-9(8)15/h3-7,10H,2H2,1H3,(H,18,19)/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHKKYYBJIYIQX-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2F)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2F)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid typically involves the following steps:
Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable amine with carbon disulfide and an α-haloketone under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with the thiazolidinone intermediate.
Formation of the Butanoic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.
Scientific Research Applications
Research has indicated that compounds featuring the thiazolidinone scaffold exhibit various biological activities. The specific applications of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid include:
Antimicrobial Activity
Studies have demonstrated that thiazolidinone derivatives possess antimicrobial properties against a range of pathogens. The presence of the fluorophenyl group may enhance the compound's lipophilicity, potentially increasing its effectiveness against bacterial strains.
Anti-inflammatory Effects
Thiazolidinone derivatives are recognized for their anti-inflammatory properties. This compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.
Anticancer Potential
Research into thiazolidinones has suggested potential anticancer activity. Compounds similar to this compound have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
Several studies have explored the applications of thiazolidinones in various contexts:
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, suggesting potential for development as antibacterial agents.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies have shown that thiazolidinone compounds can reduce the production of inflammatory mediators in macrophages. This suggests their utility in managing conditions characterized by chronic inflammation.
Case Study 3: Anticancer Activity
Research has investigated the effects of thiazolidinone derivatives on various cancer cell lines. Compounds demonstrated cytotoxic effects at micromolar concentrations, indicating their potential as leads for anticancer drug development.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Thiazolidinone Derivatives
| Compound Name | Substituent at 5-Position | Acid Substituent at 3-Position | Molecular Weight (g/mol) | Key Biological Activities | References |
|---|---|---|---|---|---|
| Target compound | 2-Fluorophenyl | Butanoic acid | 367.39* | Under investigation | [20] |
| 2-[(5Z)-5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid | 4-Methoxybenzylidene | Butanoic acid | 379.42 | Antimicrobial | [9] |
| 2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid | 4-Bromobenzylidene | 3-Methylbutanoic acid | 400.32 | Anticancer (in vitro) | [12] |
| 2-{(5Z)-5-[(2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoic acid | 2-Methylcinnamylidene | Butanoic acid | 409.47 | Antidiabetic (PPAR-γ modulation) | [17] |
| (Z)-3-(3-Hydroxyphenyl)-5-((1-methyl-1H-indol-3-yl)methylene)-2-thioxothiazolidin-4-one | 1-Methylindole-3-ylmethylene | 3-Hydroxyphenyl | 367.45 | Antibacterial, Antifungal | [3] |
*Calculated based on molecular formula C₁₄H₁₂FNO₃S₂.
Key Observations:
Bromine substitution () increases molecular weight and lipophilicity, which correlates with enhanced anticancer activity but may reduce solubility .
Stereoelectronic Effects :
- Sulfanylidene (C=S) vs. thioxo (C-O-S) : The target compound’s sulfanylidene group offers stronger hydrogen-bond acceptor capacity compared to thioxo derivatives, as seen in and .
Biological Activity
The compound 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid (CAS Number: 378761-07-0) is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 393.48 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₂F₃N₂O₂S₃ |
| Molecular Weight | 393.48 g/mol |
| CAS Number | 378761-07-0 |
| SMILES | O=C(CN1C(=S)S/C(=Cc2ccccc2F)/C1=O)Nc1scc(n1)C |
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including this compound. The thiazolidinone scaffold has been associated with significant cytotoxic effects against various cancer cell lines. For instance, compounds in this class have shown to inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms:
- Inhibition of Tumor Growth : Thiazolidinones have been reported to inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
-
Mechanisms of Action :
- Enzyme Inhibition : These compounds often act as enzyme inhibitors, targeting specific pathways involved in cancer cell survival and proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .
Other Biological Activities
Beyond anticancer properties, thiazolidinone derivatives exhibit a range of biological activities:
- Antimicrobial : Some derivatives have shown effectiveness against bacterial strains.
- Anti-inflammatory : Thiazolidinones can modulate inflammatory pathways, providing potential therapeutic effects in inflammatory diseases.
- Antidiabetic : Certain compounds within this class have demonstrated hypoglycemic effects, making them candidates for diabetes management .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of thiazolidinone derivatives:
- Study on Anticancer Activity :
- Structure-Activity Relationship (SAR) :
- Mechanistic Studies :
Q & A
Basic Research Questions
Q. What are the key synthetic routes for synthesizing 2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Knoevenagel Condensation : Formation of the benzylidene-thiazolidinone core by reacting 2-fluorobenzaldehyde with a thiazolidinone precursor under acidic or basic conditions.
Side-Chain Introduction : Coupling the thiazolidinone core with butanoic acid derivatives via nucleophilic substitution or esterification.
- Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–80°C), and catalysts (e.g., piperidine for condensation). Purity is ensured via recrystallization or column chromatography .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Methodological Answer : A combination of spectroscopic techniques is employed:
- IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) groups.
- NMR : H NMR confirms the Z-configuration of the benzylidene group (δ 7.2–8.1 ppm for aromatic protons; coupling constants >12 Hz for trans-olefinic protons).
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 396.05) .
Q. What are the stability considerations for this compound under experimental conditions?
- Methodological Answer : Stability varies with pH and solvent:
- Neutral pH : Stable in aqueous buffers (e.g., PBS) for 24–48 hours.
- Basic Conditions (pH >10) : Undergoes hydrolysis of the thiazolidinone ring, forming sulfhydryl byproducts.
- Storage recommendations: –20°C in anhydrous DMSO or acetonitrile to prevent degradation .
Advanced Research Questions
Q. How can molecular dynamics (MD) simulations predict the compound’s interaction with biological targets?
- Methodological Answer :
- Software : GROMACS or CHARMM for simulating ligand-protein interactions.
- Protocol :
Docking : Use AutoDock Vina to identify binding poses (e.g., targeting Mycobacterium tuberculosis enzymes).
MD Parameters : Run 100 ns simulations in explicit solvent (TIP3P water) with NPT ensemble (310 K, 1 bar).
- Analysis includes RMSD (target stability) and binding free energy (MM-PBSA). Validation via experimental IC50 assays is critical .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer :
- Dose-Response Studies : Establish EC50/IC50 values across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity).
- Target-Specific Assays : Use enzymatic assays (e.g., COX-2 inhibition for inflammation) or bacterial growth inhibition (MIC for antimicrobial effects).
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., methoxy vs. fluoro groups) to isolate structure-activity relationships .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
- Methodological Answer :
- Substitution Patterns :
- Fluorophenyl Group : Enhances lipophilicity and membrane permeability (logP ~3.2).
- Butanoic Acid Chain : Modifies solubility and hydrogen-bonding capacity (critical for target binding).
- Synthetic Modifications : Introduce electron-withdrawing groups (e.g., –NO₂) on the benzylidene moiety to enhance electrophilicity and reactivity.
- In Silico Screening : Use Schrödinger’s Glide to prioritize analogs with improved docking scores .
Q. What experimental approaches validate the compound’s mechanism of action in oxidative stress pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., DCFH-DA) in cell-based assays (e.g., H9c2 cardiomyocytes).
- Enzymatic Activity : Measure SOD or CAT activity in treated vs. untreated cells.
- Western Blotting : Quantify Nrf2/Keap1 pathway activation (e.g., Nrf2 nuclear translocation).
- Cross-reference with knockout models (e.g., Nrf2⁻/− cells) to confirm specificity .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in solubility data across studies?
- Methodological Answer :
- Standardized Protocols : Use USP classification (e.g., shake-flask method) with consistent buffers (pH 7.4).
- Co-Solvent Systems : Test solubility in DMSO:PBS mixtures (e.g., 1:9 v/v) to mimic physiological conditions.
- HPLC Validation : Quantify dissolved compound via reverse-phase C18 columns (UV detection at λmax ~254 nm) .
Q. What computational tools assist in crystallographic refinement for structural studies?
- Methodological Answer :
- SHELX Suite : SHELXL for small-molecule refinement (high-resolution data) and SHELXE for phase extension in twinned crystals.
- Validation : Check R-factors (R1 < 0.05) and electron density maps (e.g., omit maps for ambiguous regions).
- Visualization : ORTEP-3 for GUI-based model building and refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
